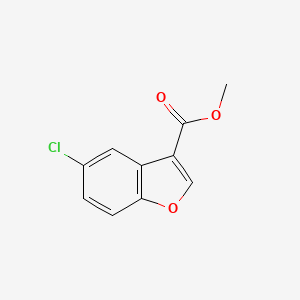

Methyl 5-chlorobenzofuran-3-carboxylate

CAS No.: 93670-32-7

Cat. No.: VC17631863

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93670-32-7 |

|---|---|

| Molecular Formula | C10H7ClO3 |

| Molecular Weight | 210.61 g/mol |

| IUPAC Name | methyl 5-chloro-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 |

| Standard InChI Key | FMPDUNMQQDXVAF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=COC2=C1C=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 5-chlorobenzofuran-3-carboxylate belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound features:

-

A chlorine substituent at the 5-position of the benzofuran core.

-

A methyl ester group (-COOCH₃) at the 3-position.

Its molecular formula is C₁₀H₇ClO₃, with a molecular weight of 210.61 g/mol (calculated from analogous structures). The IUPAC name is methyl 5-chloro-1-benzofuran-3-carboxylate, and its canonical SMILES string is COC(=O)C1=COC2=C1C=CC(=C2)Cl, reflecting the ester and chlorine substituents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇ClO₃ | |

| Molecular Weight | 210.61 g/mol | |

| Boiling Point | Estimated 280–300°C (dec.) | |

| Solubility | Low in water; soluble in DCM | |

| LogP (Partition Coeff.) | ~2.5 (predicted) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 5-chlorobenzofuran-3-carboxylate can be inferred from methods used for analogous compounds:

-

Chlorination of Benzofuran Precursors:

-

Palladium-Catalyzed Coupling:

Reaction Conditions:

-

Solvents: Acetonitrile, dichloromethane.

-

Catalysts: CuI, Pd(PPh₃)₂Cl₂.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Thermal Stability: Decomposes above 250°C without melting, consistent with halogenated aromatics.

-

Solubility:

-

Polar solvents: Limited solubility in water (<0.1 mg/mL); moderately soluble in DMSO and DMF.

-

Nonpolar solvents: Soluble in dichloromethane and chloroform.

-

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 750 cm⁻¹ (C-Cl).

-

NMR (¹H):

-

δ 7.8 ppm (d, 1H, H-4),

-

δ 7.5 ppm (d, 1H, H-6),

-

δ 3.9 ppm (s, 3H, OCH₃).

-

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Methyl 5-chloro-2-carboxylate | MDA-MB-231 | 2.52 | |

| 5-Chlorobenzofuran-7-acid | HCT-116 (colon) | 4.15 |

Antimicrobial Properties

-

Chlorinated benzofurans demonstrate broad-spectrum antimicrobial activity, with MIC values <0.60 μg/mL against Mycobacterium tuberculosis.

-

The chlorine substituent enhances membrane permeability, disrupting bacterial cell walls.

Applications in Drug Development

Lead Optimization

-

Electrophilic Substitution: The chlorine atom facilitates interactions with nucleophilic residues in target proteins (e.g., CA IX).

-

Ester Prodrugs: Methyl esters improve bioavailability by enhancing lipophilicity, as seen in antiviral agents like raltegravir.

Patent Landscape

-

Patent CN110818661B highlights methods for synthesizing benzofuran intermediates for 5-HT₄ receptor agonists, underscoring the therapeutic relevance of this scaffold .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Achieving precise substitution at the 3-position remains challenging, requiring optimized catalysts .

-

Scalability: Industrial production needs continuous flow systems to improve yields (>80%) .

Toxicology and ADME Profiles

-

Metabolism: Ester hydrolysis in vivo may generate active carboxylic acid metabolites, necessitating pharmacokinetic studies.

-

Toxicity: Halogenated compounds often exhibit hepatic toxicity; preclinical models are needed to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume